molecular formula C13H21NO3S2 B2484337 N-((1-(5-(1-hydroxyethyl)thiophen-2-yl)cyclopentyl)methyl)methanesulfonamide CAS No. 2034599-24-9

N-((1-(5-(1-hydroxyethyl)thiophen-2-yl)cyclopentyl)methyl)methanesulfonamide

Cat. No.: B2484337
CAS No.: 2034599-24-9
M. Wt: 303.44
InChI Key: LMRYSAQOSACTFM-UHFFFAOYSA-N
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Description

N-((1-(5-(1-hydroxyethyl)thiophen-2-yl)cyclopentyl)methyl)methanesulfonamide is a complex organic compound characterized by the presence of a thiophene ring, a cyclopentyl group, and a methanesulfonamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((1-(5-(1-hydroxyethyl)thiophen-2-yl)cyclopentyl)methyl)methanesulfonamide typically involves multi-step organic reactions One common approach is to start with the thiophene derivative, which undergoes a series of functional group transformations to introduce the hydroxyethyl and cyclopentyl groups

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that maximize yield and minimize the use of hazardous reagents. Techniques such as continuous flow chemistry and the use of catalysts can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-((1-(5-(1-hydroxyethyl)thiophen-2-yl)cyclopentyl)methyl)methanesulfonamide can undergo various types of chemical reactions, including:

    Oxidation: The hydroxyethyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The sulfonamide group can be reduced under specific conditions to yield amines.

    Substitution: The thiophene ring can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or sulfuric acid (H2SO4).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyethyl group may yield a ketone, while reduction of the sulfonamide group may produce an amine.

Scientific Research Applications

N-((1-(5-(1-hydroxyethyl)thiophen-2-yl)cyclopentyl)methyl)methanesulfonamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein binding.

    Industry: It may be used in the production of advanced materials with unique properties.

Mechanism of Action

The mechanism of action of N-((1-(5-(1-hydroxyethyl)thiophen-2-yl)cyclopentyl)methyl)methanesulfonamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • N-((1-(5-(1-hydroxyethyl)thiophen-2-yl)cyclopentyl)methyl)thiophene-2-sulfonamide
  • N-((1-(5-(1-hydroxyethyl)thiophen-2-yl)cyclopentyl)methyl)cinnamamide

Uniqueness

N-((1-(5-(1-hydroxyethyl)thiophen-2-yl)cyclopentyl)methyl)methanesulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

N-[[1-[5-(1-hydroxyethyl)thiophen-2-yl]cyclopentyl]methyl]methanesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21NO3S2/c1-10(15)11-5-6-12(18-11)13(7-3-4-8-13)9-14-19(2,16)17/h5-6,10,14-15H,3-4,7-9H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMRYSAQOSACTFM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=C(S1)C2(CCCC2)CNS(=O)(=O)C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21NO3S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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